molecular formula C14H16N2O3 B3092923 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid CAS No. 1239069-86-3

4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid

Cat. No. B3092923
CAS RN: 1239069-86-3
M. Wt: 260.29 g/mol
InChI Key: RLRMHPGETMICOY-UHFFFAOYSA-N
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Description

“4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid” is an organic compound. It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Chemical Reactivity

The reactivity and application of compounds similar to "4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid" in the synthesis of heterocyclic compounds are significant. For example, compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones serve as valuable building blocks for synthesizing a variety of heterocyclic structures, including pyrazolo-imidazoles and spiropyrans. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, indicating potential applications in dye synthesis and material science (Gomaa & Ali, 2020).

Pharmacological and Industrial Importance

The pharmacological activities of structurally related compounds include anti-inflammatory, anti-cancer, antimicrobial, and antioxidant properties. For instance, derivatives of levulinic acid, which possess carboxyl and carbonyl functional groups similar to the query compound, are highlighted for their roles in drug synthesis. These derivatives can directly synthesize drugs or modify reagents, offering cost-effective and simplified approaches to drug development. The versatility of levulinic acid derivatives in medicinal chemistry emphasizes the potential pharmaceutical importance of compounds with similar functionalities (Zhang et al., 2021).

Bioavailability and Biological Effects

The bioavailability and biological effects of compounds with similar structures, such as gallic acid and syringic acid, underline their therapeutic and industrial significance. These compounds exhibit diverse biological activities, including antioxidant, anti-diabetic, and anti-cancer effects, due to their phenolic structures. Their abilities to modulate enzyme activity and protein dynamics suggest potential research applications in studying disease mechanisms and developing therapeutic agents (Bai et al., 2020); (Srinivasulu et al., 2018).

Safety and Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-12-7-5-10(6-8-12)13-9-11(15-16-13)3-2-4-14(17)18/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMHPGETMICOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid
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4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid
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4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid
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4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid
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